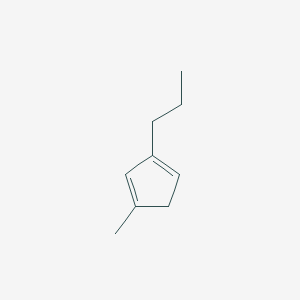

1-methyl-3-propylcyclopenta-1,3-diene

Description

Significance of Cyclopentadiene (B3395910) Derivatives in Contemporary Organic and Organometallic Synthesis

Cyclopentadiene and its derivatives are foundational building blocks in modern chemical synthesis. Their utility stems from a unique combination of reactivity and structural features. In organic synthesis, the cyclopentadiene moiety is a classic diene for [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reactivity allows for the stereocontrolled construction of complex bicyclic systems, which are scaffolds for numerous natural products and pharmaceuticals.

In the realm of organometallic chemistry, the deprotonated form of cyclopentadiene, the cyclopentadienyl (B1206354) (Cp) anion, is a ubiquitous and highly valued ligand. The aromatic nature of the Cp anion and its ability to form stable sandwich and half-sandwich complexes with a vast array of transition metals have led to the development of countless catalysts and materials. Metallocenes, such as ferrocene (B1249389), and other cyclopentadienyl-metal complexes are pivotal in industrial processes, including polymerization catalysis, and are subjects of ongoing research for applications in materials science and medicine. The electronic and steric properties of the cyclopentadienyl ligand can be finely tuned by introducing substituents onto the ring, which in turn modulates the properties and reactivity of the resulting metal complex.

Positional Isomerism and Dynamic Behavior in Substituted Cyclopentadienes

Substituted cyclopentadienes, particularly those with unsymmetrical substitution patterns like 1-methyl-3-propylcyclopenta-1,3-diene, exhibit fascinating structural dynamics. The placement of substituents on the five-membered ring leads to the possibility of positional isomers. For a methylpropylcyclopentadiene, several isomers can exist depending on the location of the double bonds relative to the substituents.

A key characteristic of many substituted cyclopentadienes is their fluxional behavior, a phenomenon where the molecule undergoes rapid, reversible isomerization. This dynamic process often involves sigmatropic rearrangements, where a hydrogen atom or an alkyl group migrates around the cyclopentadiene ring. This migration leads to a mixture of isomers in equilibrium. The rate of this isomerization is temperature-dependent and can often be observed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where changes in the spectra, such as line broadening or coalescence of signals, indicate a dynamic process. This behavior is a direct consequence of the low energy barrier for these rearrangements and is a critical consideration in the synthesis and application of these compounds, as the reactivity of a given isomer can differ significantly from another.

Scope and Research Focus on 1-Methyl-3-propylcyclopenta-1,3-diene

While extensive research has been conducted on various substituted cyclopentadienes, specific detailed studies on 1-methyl-3-propylcyclopenta-1,3-diene are not widely reported in the scientific literature. However, its structure presents a compelling case for investigation within the established principles of cyclopentadiene chemistry.

The primary research interest in a molecule like 1-methyl-3-propylcyclopenta-1,3-diene would lie in several key areas. Firstly, its synthesis would provide a platform to explore regioselective alkylation strategies on the cyclopentadienyl anion. Secondly, a detailed study of its isomerization would contribute to the fundamental understanding of sigmatropic shifts in unsymmetrically 1,3-disubstituted systems. The interplay between the electronic effects of the methyl group and the steric bulk of the propyl group would influence the equilibrium position of the various isomers.

Furthermore, the corresponding 1-methyl-3-propylcyclopentadienyl anion would be a valuable ligand in organometallic chemistry. The unsymmetrical substitution offers the potential for creating chiral metal complexes, which are of high interest in asymmetric catalysis. The combination of a small methyl group and a larger propyl group would impart specific steric properties to the coordination sphere of a metal center, potentially leading to unique selectivity in catalytic reactions. The exploration of its coordination chemistry with various transition metals would be a logical and promising direction for future research.

Below is a table summarizing the key properties of 1-methyl-3-propylcyclopenta-1,3-diene based on available data. nih.gov

| Property | Value |

| Molecular Formula | C9H14 |

| Molecular Weight | 122.21 g/mol |

| IUPAC Name | 1-methyl-3-propylcyclopenta-1,3-diene |

| CAS Number | 164394-67-6 |

| Canonical SMILES | CCCC1=CCC(=C1)C |

Structure

3D Structure

Properties

CAS No. |

164394-67-6 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

1-methyl-3-propylcyclopenta-1,3-diene |

InChI |

InChI=1S/C9H14/c1-3-4-9-6-5-8(2)7-9/h6-7H,3-5H2,1-2H3 |

InChI Key |

VQGOUCKJQJGDBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CCC(=C1)C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 1 Methyl 3 Propylcyclopenta 1,3 Diene Analogues

Pericyclic Reactions

Pericyclic reactions are single-step, concerted reactions that proceed through a cyclic transition state without the formation of intermediates. wikipedia.org The stereochemistry and feasibility of these reactions are governed by the symmetry of the molecular orbitals of the reactants. For substituted cyclopentadienes, the two most significant types of pericyclic reactions are cycloadditions and sigmatropic rearrangements.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). nih.govwikipedia.org Analogues of 1-methyl-3-propylcyclopenta-1,3-diene are exceptionally reactive dienes, primarily because the five-membered ring locks the diene into the required s-cis conformation, which is essential for the reaction to occur. stackexchange.comlibretexts.orglibretexts.org

When a dienophile is tethered to the cyclopentadiene (B3395910) ring, an intramolecular Diels-Alder (IMDA) reaction can occur, providing a powerful method for constructing complex polycyclic and bridged ring systems. acs.org The success and selectivity of these reactions often depend on the length and nature of the tether connecting the diene and dienophile. nih.gov Early attempts to synthesize certain bridged sesquiterpene natural products via IMDA reactions were often complicated by competing nih.govmdpi.com-hydrogen shifts, which rearranged the substitution pattern of the cyclopentadiene ring before cycloaddition could occur. nih.gov Creative solutions, such as temporarily blocking the sigmatropic shift, have been developed to overcome this challenge and enable access to intricate molecular scaffolds. nih.gov

Cyclopentadiene and its alkyl-substituted analogues are highly reactive dienes in intermolecular Diels-Alder reactions, particularly with electron-deficient dienophiles in what is known as a normal electron-demand Diels-Alder reaction. nih.govwikipedia.org The inherent reactivity of the cyclopentadiene core is significantly higher than that of other cyclic and acyclic dienes. This enhanced reactivity is attributed to the minimal energy required to distort the diene from its ground state to the transition state geometry. escholarship.orgstackexchange.com The presence of alkyl groups, such as the methyl and propyl groups in 1-methyl-3-propylcyclopenta-1,3-diene, further increases the diene's reactivity by donating electron density into the π-system. libretexts.orglibretexts.orglibretexts.org

| Diene | Relative Rate Constant (krel) |

|---|---|

| Butadiene | 1 |

| 1,3-Cycloheptadiene | 2.6 |

| 1,3-Cyclohexadiene | 808 |

| Cyclopentadiene | 2,100,000 |

Diels-Alder reactions are renowned for their high degree of selectivity. For an unsymmetrical diene like 1-methyl-3-propylcyclopenta-1,3-diene reacting with an unsymmetrical dienophile, two regioisomeric products are possible. The outcome is governed by the electronic influence of the substituents on the diene and dienophile. Generally, for normal electron-demand reactions, the major product arises from the "ortho" or "para" alignment of the electron-donating group on the diene and the electron-withdrawing group on the dienophile. youtube.com In the case of 1-methyl-3-propylcyclopenta-1,3-diene, both alkyl groups are electron-donating, and their positions will direct the regiochemical outcome. youtube.comrsc.org

The reaction is also highly stereoselective. A key principle is the Alder Endo Rule , which states that the major product is often the endo isomer. wikipedia.orgorganicchemistrydata.org This preference is attributed to favorable secondary orbital interactions between the π-system of the dienophile's substituent and the developing π-bond in the diene during the transition state. chemconnections.org However, the exo product is typically more thermodynamically stable due to reduced steric hindrance. masterorganicchemistry.com Consequently, reactions run at lower temperatures tend to favor the kinetically controlled endo product, while higher temperatures can lead to an equilibrium mixture favoring the exo product. masterorganicchemistry.com

| Dienophile | Reaction Conditions | Endo:Exo Ratio | Reference |

|---|---|---|---|

| Maleic Anhydride | Acetonitrile, 40 °C | Endo favored kinetically | masterorganicchemistry.comrsc.org |

| Methyl Acrylate | Benzene, 18 °C | Complex mixture | nih.gov |

| Acrolein | - | Endo favored | masterorganicchemistry.com |

| (E)-Crotonaldehyde | Gas Phase, 0 °C | 1:3.8 (Exo favored) | nih.gov |

The rate and selectivity of the Diels-Alder reaction are profoundly influenced by both electronic and steric factors.

Electronic Effects : Normal electron-demand Diels-Alder reactions are accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orglibretexts.org The methyl and propyl groups on 1-methyl-3-propylcyclopenta-1,3-diene are electron-donating, which raises the energy of the diene's Highest Occupied Molecular Orbital (HOMO). This reduces the energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a faster reaction rate. wikipedia.org Conversely, in inverse electron-demand Diels-Alder reactions, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org

Steric Effects : Steric hindrance can significantly impact the reaction. libretexts.orgorganicchemistrydata.org Bulky substituents on either the diene or dienophile can hinder the approach of the reactants, slowing the reaction rate. libretexts.org Steric interactions also play a crucial role in selectivity. For instance, while the endo rule is common, bulky substituents can disfavor the more sterically congested endo transition state, leading to a higher proportion of the exo product. nih.gov In the case of 1-methyl-3-propylcyclopenta-1,3-diene, the larger propyl group would be expected to exert a greater steric influence than the methyl group on the facial selectivity of the dienophile's approach. longdom.org

Sigmatropic Rearrangements

Substituted cyclopentadienes are characterized by their propensity to undergo rapid sigmatropic rearrangements, specifically nih.govmdpi.com-hydrogen shifts. wikipedia.orgchemtube3d.com This is an intramolecular process where a sigma-bonded hydrogen atom migrates across the π-system of the diene. pressbooks.pub For a substituted cyclopentadiene, this means that the position of the substituents is not fixed. At room temperature, 5-methyl-1,3-cyclopentadiene, for example, rapidly equilibrates to a mixture of 1-methyl- and 2-methyl-1,3-cyclopentadiene. pressbooks.pubnsf.gov

This dynamic equilibrium is a critical aspect of the reactivity of 1-methyl-3-propylcyclopenta-1,3-diene. The initially named compound would not exist as a single, stable isomer. Instead, it would be part of a constantly shifting mixture of isomers where the hydrogen on the sp³-hybridized carbon (C5) migrates, and the methyl and propyl groups are found at various positions on the ring. This isomerization occurs via a thermally allowed, suprafacial pathway. stereoelectronics.org The presence of this isomeric mixture complicates Diels-Alder reactions, as the dienophile can potentially react with any of the diene isomers present, leading to a complex mixture of products. nih.gov

Migration of Heavier Elements in Organometallic Derivatives

In organometallic derivatives of cyclopentadiene, where a hydrogen atom is replaced by a heavier element from Group 14 (such as silicon, germanium, or tin), a similar migratory process known as metallotropic rearrangement occurs. researchgate.net This fluxional behavior involves the migration of the organometallic group around the cyclopentadienyl (B1206354) ring. researchgate.netpsgcas.ac.in Like the hydrogen shift, these are typically nih.govnsf.gov-sigmatropic shifts, though other pathways can be involved. acs.org

The migration of silyl (B83357) groups, for example, is a well-documented phenomenon. acs.orgscilit.comresearchgate.net These rearrangements are also thermally allowed and proceed via a suprafacial pathway. However, the energy barrier for the migration of heavier elements is often significantly lower than that for hydrogen. This increased mobility is a key feature of these organometallic derivatives. researchgate.net For instance, the degenerate metallotropic rearrangement in silylcyclopentadienes can be readily observed and studied by NMR spectroscopy. researchgate.net

This fluxionality is a critical consideration in the chemistry of organometallic cyclopentadienyl complexes, as the specific isomer present can influence reactivity. ilpi.comslideshare.net The rapid interconversion between isomers means that the molecule can be considered a dynamic system, with the position of the metal or metalloid group constantly changing. psgcas.ac.in

Polymerization Pathways

Diels-Alder Polymerization Mechanisms

Cyclopentadiene and its derivatives are highly reactive dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.govwikipedia.org This reactivity can be harnessed for polymerization. In this process, the cyclopentadiene monomer acts as both the diene and the dienophile, reacting with itself to form a dimer, dicyclopentadiene (B1670491). digitellinc.commasterorganicchemistry.com This dimerization is a reversible thermal reaction. masterorganicchemistry.com

The polymerization proceeds through a continuous series of Diels-Alder reactions, where the initial dimer can react with further monomer units. study.com This step-growth mechanism leads to the formation of a polymer chain. study.com The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org The stereochemistry of the reaction typically favors the endo product, especially under kinetic control. Lewis acids can be used to catalyze the Diels-Alder reaction, accelerating it without affecting the rate of sigmatropic shifts. nih.gov

| Diene | Relative Rate Constant (vs. Butadiene) |

|---|---|

| Butadiene | 1 |

| 1,3-Cycloheptadiene | 2.5 |

| 1,3-Cyclohexadiene | 820 |

| Cyclopentadiene | 2,100,000 |

Free-Radical Polymerization Considerations

While cyclopentadiene derivatives are highly prone to thermal (Diels-Alder) and cationic polymerization, their behavior in free-radical polymerization is more complex. The allylic C-H bonds in the cyclopentadiene ring are weakened by the adjacent double bonds, making them susceptible to hydrogen abstraction by free radicals. wikipedia.org This can lead to side reactions that compete with or inhibit polymerization via the double bonds. When using dienophiles in reactions with cyclopentadiene, free-radical inhibitors are often added to prevent unwanted polymerization of the dienophile. sciforum.net This suggests that under typical free-radical initiating conditions, a complex mixture of products and uncontrolled cross-linking could occur rather than the formation of a well-defined linear polymer.

Cationic Polymerization of Cyclopentadiene Derivatives

Cationic polymerization is a major pathway for converting cyclopentadiene derivatives into polymers. google.com This type of chain-growth polymerization is initiated by a cationic species, such as a proton from a protic acid or a carbenium ion generated from a Lewis acid and a co-initiator. wikipedia.orgyoutube.com The initiator attacks the nucleophilic double bond of the monomer, creating a new cationic center which then propagates by reacting with subsequent monomer units. wikipedia.org

The polymerization of cyclopentadiene via cationic methods typically proceeds with the retention of the five-membered ring structure. google.com The resulting polymer, polycyclopentadiene, contains a backbone of linked cyclopentene (B43876) rings. The linkage can be either 1,2 or 1,4, and the ratio of these linkages is dependent on the catalyst and solvent used. google.com

Key steps in the cationic polymerization mechanism:

Initiation: A cationic initiator (I⁺) attacks the monomer to form a carbocation.

Propagation: The carbocationic end of the growing polymer chain repeatedly adds to monomer molecules.

Chain Transfer/Termination: The reaction can be terminated by the transfer of a proton to the counter-ion or by combination with the counter-ion. youtube.com

Various cationic catalysts, including Lewis acid halides (e.g., BF₃, AlCl₃) and certain palladium complexes, have been employed for this process. nih.govgoogle.com The reaction is sensitive to the solvent, with more polar solvents favoring the separation of the propagating cation and the counter-ion, which can lead to faster propagation rates. wikipedia.org

Catalyst-Free Polymer Network Formation from Cyclopentadiene Derivatives

The intrinsic reactivity of cyclopentadiene derivatives allows for the formation of polymer networks without the need for external catalysts. digitellinc.com This process is driven by the thermal self-polymerization of the monomer through the Diels-Alder mechanism. study.comgoogle.com Upon heating, cyclopentadiene monomers, often generated in situ by cracking the dicyclopentadiene dimer, undergo repeated [4+2] cycloadditions with each other. digitellinc.comsciforum.net

This catalyst-free, step-growth Diels-Alder polymerization is a versatile method for creating recyclable thermoplastics and cross-linked polymer networks. digitellinc.com Because the cyclopentadiene derivative can function as both the diene and dienophile, it acts as a single-component system, which simplifies the process by eliminating the need for precise stoichiometry between two different monomers. digitellinc.com The polymerization can be controlled by temperature; heating the monomer leads to polymer formation, and heating the resulting polymer to higher temperatures can reverse the Diels-Alder reaction (a retro-Diels-Alder reaction), breaking down the network and allowing for depolymerization and recycling. digitellinc.com

Applications in Organometallic Chemistry and Catalysis Utilizing 1 Methyl 3 Propylcyclopenta 1,3 Dienyl Ligands

Design and Synthesis of Substituted Cyclopentadienyl (B1206354) Ligands

The design of substituted cyclopentadienyl ligands is a cornerstone of modern organometallic synthesis, enabling precise control over the properties of the resulting metallocenes. The introduction of alkyl groups like methyl and propyl onto the cyclopentadienyl (Cp) ring directly influences the electronic environment and steric bulk around the metal center, which in turn dictates the catalytic activity and stability of the complex.

Electronic and Steric Tuning of Ligand Frameworks

The 1-methyl-3-propylcyclopentadienyl ligand offers a unique combination of electronic and steric effects due to its asymmetric substitution. Alkyl groups are generally electron-donating, which increases the electron density at the metal center. This enhanced electron-donating ability, compared to an unsubstituted Cp ligand, can stabilize the metal in higher oxidation states and influence the reactivity of the metal-ligand bonds. The combination of a smaller methyl group and a larger propyl group provides a distinct steric profile that can be exploited to control substrate access to the catalytic site.

Table 1: Comparison of Electronic and Steric Parameters for Selected Cyclopentadienyl Ligands

| Ligand | Substituents | Relative Electron-Donating Ability | Estimated Steric Bulk (Cone Angle) |

| Cyclopentadienyl (Cp) | None | Baseline | ~136° |

| 1-Methyl-3-propylcyclopentadienyl | 1-Methyl, 3-Propyl | Moderate Increase | Intermediate |

| Pentamethylcyclopentadienyl (Cp*) | 5-Methyl | High Increase | ~182° |

Note: The values for 1-methyl-3-propylcyclopentadienyl are estimated based on general principles of alkyl substitution.

Chiral Cyclopentadienyl Ligands for Asymmetric Catalysis

The asymmetric nature of the 1-methyl-3-propylcyclopenta-1,3-diene precursor makes it a prochiral molecule. Upon coordination to a metal center, the resulting 1-methyl-3-propylcyclopentadienyl ligand can induce chirality, leading to the formation of planar chiral metallocenes. researchgate.net These chiral complexes are of significant interest in asymmetric catalysis, where they can facilitate the synthesis of enantiomerically enriched products. researchgate.netsnnu.edu.cnepfl.ch

The synthesis of such chiral ligands often involves the resolution of racemic mixtures or the use of chiral auxiliaries during the synthesis of the substituted cyclopentadiene (B3395910). nih.gov Once the chiral, enantiopure ligand is obtained, it can be metalated to produce a wide range of optically active catalysts. The specific arrangement of the methyl and propyl groups creates a chiral environment that can effectively differentiate between the prochiral faces of a substrate, leading to high levels of enantioselectivity in catalytic reactions. researchgate.net The development of chiral Cp ligands has become a major focus in the field, enabling asymmetric transformations that were previously challenging. snnu.edu.cnepfl.ch

Synthesis and Characterization of Metallocene Complexes

The synthesis of metallocene complexes bearing the 1-methyl-3-propylcyclopentadienyl ligand generally follows established routes for other alkyl-substituted cyclopentadienyl systems. The most common method involves the deprotonation of the 1-methyl-3-propylcyclopenta-1,3-diene precursor with a strong base (like an organolithium reagent or sodium hydride) to form the corresponding alkali metal salt. This salt is then reacted with a suitable metal halide in a salt metathesis reaction to yield the desired metallocene.

Early Transition Metal Complexes

Complexes of early transition metals, such as titanium and zirconium, with substituted cyclopentadienyl ligands are of immense importance, particularly as catalysts for olefin polymerization. thieme-connect.de The synthesis of a hypothetical titanocene (B72419) dichloride complex with the 1-methyl-3-propylcyclopentadienyl ligand would typically involve the reaction of two equivalents of lithium 1-methyl-3-propylcyclopentadienide with titanium tetrachloride. researchgate.netmdpi.com

Reaction Scheme for a Substituted Titanocene Dichloride: 2 (Me)(Pr)C₅H₃Li + TiCl₄ → [(η⁵-(Me)(Pr)C₅H₃)₂TiCl₂] + 2 LiCl

The electronic and steric properties imparted by the 1-methyl-3-propylcyclopentadienyl ligands would directly influence the catalytic performance of such a complex, affecting parameters like polymer molecular weight, stereoregularity, and catalyst activity. google.com The characterization of these complexes relies on techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis. nih.gov

Late Transition Metal Complexes

Metallocenes of late transition metals, like iron and ruthenium, also exhibit a rich chemistry. elsevierpure.comnih.gov Ruthenium complexes, in particular, have found applications in a variety of catalytic transformations, including C-H activation and transfer hydrogenation. nih.govrsc.org The synthesis of a ruthenium complex with the 1-methyl-3-propylcyclopentadienyl ligand could be achieved by reacting the ligand precursor with a suitable ruthenium starting material, such as [Ru(p-cymene)Cl₂]₂. mdpi.commdpi.com

The steric hindrance and electron-donating nature of the 1-methyl-3-propylcyclopentadienyl ligand would modulate the reactivity and stability of the resulting ruthenium complex. nih.gov Characterization would involve standard spectroscopic methods, where the asymmetric nature of the ligand could lead to more complex NMR spectra compared to symmetrically substituted analogues.

Main Group Metal Complexes

The 1-methyl-3-propylcyclopentadienyl ligand can also be used to synthesize complexes with main group metals, such as tin or aluminum. nih.govnih.gov Organotin compounds, for instance, have applications as stabilizers and in organic synthesis. nih.govcardiff.ac.uklupinepublishers.comnih.gov The synthesis of a diorganotin dichloride complex could proceed via the reaction of the lithium salt of the ligand with an organotin dihalide.

Table 2: Representative Synthetic Pathways to Metallocenes

| Metal Group | Metal Precursor | Ligand Source | General Product |

| Early Transition | TiCl₄, ZrCl₄ | (Me)(Pr)C₅H₃Li | [((Me)(Pr)C₅H₃)₂MCl₂] |

| Late Transition | [Ru(p-cymene)Cl₂]₂ | (Me)(Pr)C₅H₄ | [((Me)(Pr)C₅H₃)Ru(p-cymene)]⁺ |

| Main Group | R₂SnCl₂ | (Me)(Pr)C₅H₃Na | [((Me)(Pr)C₅H₃)SnR₂Cl] |

The resulting main group complexes can exhibit diverse structures and reactivities, influenced by the nature of both the metal and the cyclopentadienyl ligand. researchgate.net The study of these compounds contributes to a broader understanding of bonding and reactivity across the periodic table.

Ferrocene (B1249389) Derivatives

Ferrocene, the archetypal organometallic sandwich compound, consists of an iron atom bonded between two parallel cyclopentadienyl rings. magritek.com Derivatives of ferrocene can be synthesized by employing substituted cyclopentadienyl ligands. The synthesis of a ferrocene derivative incorporating the 1-methyl-3-propylcyclopenta-1,3-dienyl ligand, namely 1,1'-bis(1-methyl-3-propylcyclopenta-1,3-dienyl)iron, would typically proceed through the reaction of an iron(II) salt, such as iron(II) chloride, with the corresponding alkali metal salt of the substituted cyclopentadiene.

The first step involves the deprotonation of 1-methyl-3-propylcyclopenta-1,3-diene using a strong base like sodium hydride or an organolithium reagent to form the sodium or lithium 1-methyl-3-propylcyclopentadienide. This is followed by the reaction with FeCl₂.

Table 1: Synthesis of 1,1'-bis(1-methyl-3-propylcyclopenta-1,3-dienyl)iron

| Step | Reactants | Product |

| 1 | 1-methyl-3-propylcyclopenta-1,3-diene, Sodium Hydride (NaH) | Sodium 1-methyl-3-propylcyclopentadienide |

| 2 | Sodium 1-methyl-3-propylcyclopentadienide, Iron(II) Chloride (FeCl₂) | 1,1'-bis(1-methyl-3-propylcyclopenta-1,3-dienyl)iron |

While specific research on this exact ferrocene derivative is not extensively detailed in readily available literature, its properties are expected to be analogous to other dialkyl-substituted ferrocenes. These derivatives are known for their high thermal stability and solubility in organic solvents. magritek.com Such functionalized ferrocenes have wide applications as ligands in catalysis, as electrochemical sensors, and as precursors to advanced materials. chemrxiv.orgresearchgate.net

Catalytic Transformations Mediated by 1-Methyl-3-propylcyclopenta-1,3-dienyl Metal Complexes

Metal complexes featuring substituted cyclopentadienyl ligands are powerful catalysts in organic synthesis. researchgate.net The 1-methyl-3-propylcyclopenta-1,3-dienyl ligand can be used to create catalysts for a range of transformations, with the substituents fine-tuning the catalyst's performance.

C-H Bond Functionalization

Transition-metal-catalyzed C-H bond functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into more complex functionalities. researchgate.netnih.govnih.gov Half-sandwich complexes, particularly those of rhodium and cobalt, bearing chiral cyclopentadienyl ligands have proven to be highly effective in this area. researchgate.netchemistryviews.orgacs.org

A complex of rhodium(III) with the 1-methyl-3-propylcyclopenta-1,3-dienyl ligand, for example, could be employed as a catalyst for reactions such as the directed alkylation or amidation of aromatic compounds. The electron-donating methyl and propyl groups on the Cp ring enhance the electron density of the metal center, which can facilitate the C-H activation step. mdpi.com The steric profile of the ligand would also influence the regioselectivity of the functionalization. While achiral, this ligand is foundational for developing more complex chiral versions for asymmetric catalysis. mdpi.com

Table 2: Representative C-H Functionalization Reaction

| Reaction Type | Substrates | Catalyst Type | Expected Role of Ligand |

| Directed C-H Olefination | Benzamide, Alkene | [CpRM(III)] (M=Rh, Co) | The 1-methyl-3-propylcyclopentadienyl ligand (CpR) tunes the electronic properties and steric environment of the metal center, influencing catalytic activity and selectivity. |

Asymmetric Induction in Catalytic Reactions

Achieving high levels of enantioselectivity is a primary goal in modern catalysis. researchgate.netnih.gov This is accomplished by using chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate. While 1-methyl-3-propylcyclopenta-1,3-diene itself is achiral, it can be modified to create a chiral ligand capable of inducing asymmetry in catalytic reactions.

Chirality can be introduced in several ways:

Chiral Substituents: The propyl group could be derived from a chiral starting material, placing a stereocenter on the ligand's side chain.

Planar Chirality: Introducing a second bridge or a specific substitution pattern can create a planar chiral system, a strategy successfully employed in many high-performance chiral Cp ligands. researchgate.netsonar.ch

A metal complex bearing such a chiral 1-methyl-3-propylcyclopenta-1,3-dienyl ligand would create a well-defined chiral pocket around the active site. This chiral environment forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product. mdpi.comacs.org These types of catalysts are particularly valuable in enantioselective C-H functionalization, hydrogenations, and cycloaddition reactions. researchgate.net

Other Relevant Catalytic Applications

Beyond C-H functionalization, metal complexes with substituted cyclopentadienyl ligands are workhorses in other catalytic domains, most notably in polymerization. mdpi.comresearchgate.net Mono-cyclopentadienyl titanium complexes, when activated by an alkylaluminum compound like methylaluminoxane (B55162) (MAO), are highly active catalysts for olefin polymerization. mdpi.com

The structure of the cyclopentadienyl ligand has a profound impact on both the activity of the catalyst and the properties of the resulting polymer. mdpi.com For a titanium complex containing the 1-methyl-3-propylcyclopenta-1,3-dienyl ligand:

Catalytic Activity: The electron-donating alkyl groups can increase the catalyst's activity compared to an unsubstituted Cp ligand. mdpi.com

Polymer Properties: The steric hindrance provided by the methyl and propyl groups influences the stereochemistry of polymer chain growth. In styrene (B11656) polymerization, for instance, such catalysts are known to produce syndiotactic polystyrene (sPS), a valuable engineering plastic. mdpi.comresearchgate.net The size and placement of the substituents on the Cp ring are critical for achieving high syndiospecificity. mdpi.com

Table 3: Influence of Cp Ligand Substitution on Styrene Polymerization

| Ligand | Metal | Typical Activator | Key Polymer Property |

| Cyclopentadienyl (Cp) | Ti | MAO | Syndiotactic Polystyrene |

| Pentamethylcyclopentadienyl (Cp*) | Ti | MAO | Higher activity, influences molecular weight |

| 1-methyl-3-propylcyclopentadienyl | Ti | MAO | Expected to produce syndiotactic polystyrene with activity modulated by the electronic and steric effects of the substituents. |

These catalysts are also relevant for the polymerization and copolymerization of other monomers, such as ethylene (B1197577) and propylene, where the ligand structure helps control polymer molecular weight, branching, and tacticity. nih.govacs.org

Computational and Theoretical Investigations of 1 Methyl 3 Propylcyclopenta 1,3 Diene and Cyclopentadiene Derivatives

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are indispensable tools for elucidating the complex mechanisms of reactions involving cyclopentadiene (B3395910) derivatives, particularly pericyclic reactions like the Diels-Alder cycloaddition. These methods provide detailed insights into the transition states and intermediates that govern the reaction pathways.

Density Functional Theory (DFT) has become a primary method for studying the reaction mechanisms of cyclopentadiene derivatives due to its favorable balance of computational cost and accuracy. DFT is widely used to investigate the electronic properties of reactants and to map out the potential energy surfaces of reactions. mdpi.com For instance, Conceptual DFT (CDFT) is employed to characterize the global and local reactivity indices of substituted cyclopentadienes, offering insights into their nucleophilic and electrophilic nature in Diels-Alder reactions. mdpi.com

DFT calculations have been instrumental in analyzing the concerted, asynchronous nature of many Diels-Alder reactions involving cyclopentadienes. udel.edu Functionals such as B3LYP and M06-2X are frequently used to optimize the geometries of reactants, transition states, and products. rsc.orgresearchgate.net Studies on the cycloaddition of various dienophiles to cyclopentadiene have shown that DFT can effectively model the electronic effects of substituents on the diene, which in turn influences the reaction's polarity and mechanism. mdpi.commdpi.com For example, the electron-donating nature of the methyl and propyl groups in 1-methyl-3-propylcyclopenta-1,3-diene is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing its reactivity in normal electron-demand Diels-Alder reactions. nih.gov

Ab initio methods, which are based on first principles without empirical parameterization, have also been applied to study pericyclic reactions involving cyclopentadiene. utk.edu While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory can offer higher accuracy, especially for systems where electron correlation is critical. utk.edu

These methods are crucial for benchmarking the results obtained from DFT. Early ab initio studies on the Diels-Alder reaction of cyclopentadiene with dienophiles like ethylene (B1197577) and acrylonitrile (B1666552) helped establish the fundamental principles of the reaction's stereoselectivity and transition state structures. acs.org Ab initio calculations are particularly valuable for understanding subtle electronic effects that govern whether a reaction is concerted or proceeds through a stepwise mechanism, and for accurately determining the energetics of these pathways. utk.edu

Prediction of Reactivity and Selectivity

A major goal of computational chemistry is to predict how readily a reaction will occur and what products will be formed. For cyclopentadiene derivatives, this often involves calculating activation energy barriers and the relative energies of different stereochemical transition states.

The rate of a chemical reaction is exponentially related to its activation energy (ΔG‡). Computational methods, particularly DFT, are routinely used to calculate these energy barriers for reactions involving cyclopentadiene derivatives. A lower calculated activation barrier implies a faster reaction.

Table 1: Calculated Activation and Reaction Energies for Diels-Alder Reactions of Cyclopentadiene This table presents a selection of computationally derived activation and reaction energies for the Diels-Alder reaction between cyclopentadiene and various dienophiles, illustrating the application of theoretical methods in predicting reaction energetics.

| Dienophile | Method | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) | Reference |

| Cyclobutenone (endo) | DFT | 18.06 | -39.02 | longdom.org |

| Cyclobutenone (exo) | DFT | 19.70 | -37.89 | longdom.org |

| Tropone-3,4-dimethylester | M06-2X | 20.8 | -2.1 | rsc.org |

| Acrylonitrile | PM6/MM | 29.6 | - | mdpi.com |

| 1,4-Naphthoquinone | PM3/MM | 26.0 | - | mdpi.com |

The Diels-Alder reaction is renowned for its high stereoselectivity, typically favoring the endo product under kinetic control due to secondary orbital interactions. masterorganicchemistry.com Computational chemistry provides a powerful means to predict and rationalize these stereochemical outcomes. By calculating the activation energies for the competing endo and exo transition states, the kinetically favored product can be identified. chemrxiv.orgchemrxiv.org

Numerous DFT studies have investigated the endo/exo selectivity in reactions of cyclopentadiene and its derivatives. chemrxiv.orgmdpi.com In most cases, the calculated energy of the endo transition state is lower than that of the exo transition state, consistent with experimental observations. chemrxiv.org However, computations have also revealed cases where this rule is violated, particularly with substituted dienophiles or under thermodynamic control where the more stable exo product may be favored. masterorganicchemistry.commdpi.com These theoretical models allow chemists to predict how substituents, like the methyl and propyl groups on 1-methyl-3-propylcyclopenta-1,3-diene, might influence the delicate energy balance between the stereochemical pathways. chemrxiv.org

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding of 1-methyl-3-propylcyclopenta-1,3-diene is fundamental to explaining its reactivity. Computational methods provide detailed information about molecular orbitals, charge distribution, and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key concept used to analyze pericyclic reactions. udel.edu The reactivity of a substituted cyclopentadiene is largely governed by the energy and symmetry of its HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). udel.edu The electron-donating alkyl groups in 1-methyl-3-propylcyclopenta-1,3-diene raise the energy of the HOMO, which enhances its interaction with the LUMO of electron-poor dienophiles, accelerating the reaction rate. nih.gov

Furthermore, advanced analyses such as Natural Bond Orbital (NBO) analysis can be used to study charge distribution and hyperconjugative interactions. rsc.org For instance, studies on 5-substituted cyclopentadienes have shown that substituents can induce hyperconjugative aromaticity or antiaromaticity in the ring, significantly affecting its stability and reactivity. rsc.org Bonding analyses, often performed in conjunction with DFT calculations, can also elucidate the nature of the metal-ligand bonding in organometallic complexes involving cyclopentadienyl (B1206354) derivatives. rsc.org

Modeling of Dynamic Processes (e.g., Sigmatropic Shifts)

Computational and theoretical chemistry provides powerful tools for investigating the dynamic processes inherent to cyclopentadiene and its derivatives. Among the most significant of these processes are sigmatropic rearrangements, a class of pericyclic reactions where a σ-bond migrates across a conjugated π-electron system. numberanalytics.com In substituted cyclopentadienes, this typically manifests as cdnsciencepub.comnih.gov-sigmatropic shifts, where a substituent, often a hydrogen or an alkyl group, moves from one carbon atom to another five positions away. These intramolecular rearrangements are crucial for understanding the isomeric distribution and reactivity of these compounds.

Theoretical models, particularly those employing density functional theory (DFT), are instrumental in elucidating the mechanisms and energetics of these dynamic processes. cdnsciencepub.com The five-membered ring of cyclopentadiene derivatives provides an ideal structural framework for the migration of a group, leading to relatively small energy barriers for the rearrangement. cdnsciencepub.com

Research Findings from Computational Studies

Detailed computational investigations into cyclopentadiene derivatives reveal that cdnsciencepub.comnih.gov-sigmatropic shifts are generally facile processes. cdnsciencepub.com The selection rules for these reactions can be understood through Frontier Molecular Orbital (FMO) analysis. A thermal cdnsciencepub.comnih.gov-hydrogen shift is analyzed as a concerted pericyclic reaction and can be interpreted as a [π4s + σ2s] cycloaddition, which is thermally allowed. stereoelectronics.org This means the transition state can be readily achieved under thermal conditions, explaining why such rearrangements are common for these molecules. stereoelectronics.org

Computational studies on various cyclopentadiene analogues, such as sila- and germacyclopentadienes (silolides and germolides), have provided quantitative insights into the energy barriers of these shifts. These studies serve as a model for understanding the behavior of carbon-centric cyclopentadienes. The calculations show that migrating electropositive groups like silyl (B83357) and boryl have low calculated activation barriers, often allowing the isomerization to occur at ambient temperatures. cdnsciencepub.com

The nature of the substituents on the cyclopentadiene ring can significantly influence the thermodynamics and kinetics of the sigmatropic rearrangement. Electron-withdrawing substituents, for instance, can alter the stability of the different isomers involved in the valence tautomerization, thereby influencing the equilibrium position of the dynamic process. cdnsciencepub.com

Below is a table summarizing representative calculated activation free energies for cdnsciencepub.comnih.gov-sigmatropic shifts in substituted heterocyclopentadienes, which provide a comparative basis for understanding similar carbon-based systems.

| Migrating Group (R) | Ring System | Calculated Activation Barrier (ΔG‡) | Reference |

| Silyl | Silolide | 50–60 kJ mol⁻¹ | cdnsciencepub.com |

| Silyl | Germolide | < 50 kJ mol⁻¹ | cdnsciencepub.comcdnsciencepub.com |

| Boryl | Germolide | < 50 kJ mol⁻¹ | cdnsciencepub.comcdnsciencepub.com |

| Silylenyl | Germolide | < 50 kJ mol⁻¹ | cdnsciencepub.comcdnsciencepub.com |

This interactive table presents calculated data for analogous systems to infer the behavior of 1-methyl-3-propylcyclopenta-1,3-diene.

The Woodward-Hoffmann rules dictate the stereochemical course of sigmatropic rearrangements. researchgate.net For a thermal cdnsciencepub.comnih.gov-shift, the migration is predicted to occur suprafacially, meaning the migrating group remains on the same face of the π-system. stereoelectronics.org Computational models of the transition states for these reactions confirm this geometry. The transition structure involves a closed orbital loop, and for a cdnsciencepub.comnih.gov-shift, the terminal lobes of the diene's LUMO are in phase, matching the HOMO of the migrating σ-bond, which facilitates the suprafacial pathway. stereoelectronics.org

Emerging Research Avenues and Future Perspectives for Substituted Cyclopentadienes

Novel Synthetic Routes and Methodologies

The synthesis of structurally diverse and multifunctional cyclopentadienes remains a significant challenge, driving continuous innovation in synthetic chemistry. uq.edu.au While classic methods exist, contemporary research focuses on developing more flexible, efficient, and robust routes to access a wider range of substituted Cp ligands. nih.gov

One prominent strategy involves the use of zirconacyclopentadiene intermediates. These are typically formed by the reductive coupling of two alkyne molecules with a low-valent zirconocene (B1252598) source. The resulting zirconacycle can then react with various electrophiles to yield highly substituted cyclopentadienes. uq.edu.au Another innovative approach utilizes metathesis reactions catalyzed by dirhodium species, which can convert alkynyl-tethered styryl diazoesters into complex bicyclic cyclopentadienes through a cascade of carbene/alkyne metathesis and cycloaddition. uq.edu.au

Other modern methods include rhenium-catalyzed double aldol (B89426) reactions followed by Nazarov cyclization and subsequent treatment with organolithium reagents to produce polysubstituted cyclopentadienes. uq.edu.au Furthermore, the development of bifunctional building blocks, such as those bearing both an alkyl halide and an ester group, allows for sequential modifications through nucleophilic substitution and click chemistry, expanding the accessible molecular diversity. uzh.ch These advanced methodologies are crucial for overcoming the limitations of traditional syntheses, which often struggle with controlling the precise placement of functional groups and isolating stable products. uq.edu.au

Table 1: Comparison of Modern Synthetic Routes for Substituted Cyclopentadienes

| Methodology | Key Reagents/Intermediates | Typical Substrates | Advantages | Limitations | Reference |

| Zirconacycle Chemistry | Zirconocene derivatives (e.g., Cp₂ZrEt₂), Alkynes | Simple and functionalized alkynes | Access to highly alkyl- and aryl-substituted Cps. | Limited tolerance for certain functional groups. | uq.edu.au |

| Rhodium-Catalyzed Metathesis | Dirhodium catalysts, Alkynyl-tethered diazoesters | Styryl diazoesters | Good yields for complex bicyclic structures. | Primarily focused on aryl substituents. | uq.edu.au |

| Rhenium-Catalyzed Aldol/Nazarov | Rhenium catalysts, Aldehydes, Organolithium reagents | Aldehydes | Access to polysubstituted Cps. | Can yield mixtures of isomers. | uq.edu.au |

| Lewis Acid-Catalyzed Diels-Alder | Lewis acids (e.g., AlCl₃) | 5-substituted cyclopentadienes, Acrylate esters | High stereoselectivity (endo/exo). | Does not prevent sigmatropic shifts. | nih.gov |

| Functionalized Building Blocks | Bifunctional Cp derivatives (e.g., with ester and chloride) | Nucleophiles, Alkynes for click chemistry | High versatility for creating complex derivatives. | Multi-step process. | uzh.ch |

Advanced Catalytic Applications and Catalyst Design

Substituted cyclopentadienyl (B1206354) ligands are cornerstones in the design of transition metal catalysts. nih.gov The ability to systematically modify the substituents on the Cp ring allows for precise control over the catalyst's activity and selectivity in a multitude of chemical transformations. uq.edu.aunih.gov

A significant area of application is in rhodium(III)-catalyzed C-H functionalization reactions. nih.gov The steric and electronic properties of the Cp ligand directly impact the rate, regioselectivity, and diastereoselectivity of these reactions. For instance, sterically demanding ligands like pentamethylcyclopentadienyl (Cp*) enhance the electron density on the metal center, which can promote different reaction pathways compared to less bulky or electron-deficient Cp ligands. nih.gov The development of chiral Cp ligands has been particularly impactful, enabling a wide range of enantioselective catalytic processes. uq.edu.aunih.gov

Future catalyst design will likely focus on creating even more sophisticated ligand architectures. This includes the development of ligands with specific functionalities that can participate in the catalytic cycle or help anchor the complex to a support for heterogeneous catalysis. The goal is to move beyond simply tuning steric and electronic properties towards designing ligands with built-in features that can actively control reaction outcomes. researchgate.net For example, copper(II)-based metal-organic frameworks (MOFs) have been successfully employed as heterogeneous catalysts for Diels-Alder reactions involving cyclopentadiene (B3395910), demonstrating the potential of integrating Cp chemistry with advanced material scaffolds. mdpi.com

Table 2: Influence of Cp Ligand Substitution on Catalytic Performance

| Ligand Type | Key Feature | Effect on Metal Center | Impact on Catalysis | Example Application | Reference |

| Parent Cp (C₅H₅⁻) | Unsubstituted | Baseline electronic/steric profile | Standard for comparison | Foundational in organometallic chemistry | nih.gov |

| Peralkylated (e.g., Cp*) | Electron-donating, Sterically bulky | Increased electron density, steric shielding | Increased reactivity, stability, and altered selectivity | C-H activation reactions | nih.gov |

| Electron-Deficient (e.g., Cp with -CF₃) | Electron-withdrawing | Decreased electron density | Increased reactivity for certain transformations | Synthesis of dihydropyridines and indoles | nih.gov |

| Chiral Cp Ligands | Asymmetric scaffold | Chiral environment around the metal | Enantioselective catalysis | Asymmetric C-H functionalization | uq.edu.aunih.gov |

| Functionalized Cp Ligands | Pendant functional groups | Can introduce secondary interactions or solubility | Enables bifunctional catalysis, catalyst immobilization | Medicinal and radiopharmaceutical applications | uzh.ch |

Integration with Materials Science

The unique properties of cyclopentadiene and its derivatives make them valuable building blocks for advanced materials. researchgate.net A key application lies in the synthesis of cyclopentadiene-functionalized polymers. These polymers can be created by treating polymers containing active halogen sites (like polyvinylchloride) with cyclopentadienyl aluminum compounds. google.com

A notable feature of these materials is the propensity of the pendant cyclopentadiene groups to undergo Diels-Alder dimerization, which results in cross-linking of the polymer chains. google.com This cross-linking is often thermally reversible, meaning the material can be heated to break the crosslinks, processed, and then cooled to reform them. This property is highly desirable for creating recyclable and reprocessable thermoset materials. google.com

Furthermore, cyclopentadienyl complexes, particularly metallocenes, are utilized as precursors for synthesizing thin films and nanoparticles due to their thermal stability and unique electronic properties. openochem.org The incorporation of substituted cyclopentadienes into polymer backbones, for instance in organometallic polymers containing cobaltacyclopentadiene units, opens pathways to new materials with tailored optoelectronic and physical properties. acs.org The ongoing research aims to leverage the rich chemistry of cyclopentadienes to design novel polymers and materials with stimuli-responsive behavior, enhanced thermal stability, and specific electronic or optical functions. researchgate.net

Computational Method Development for Complex Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex systems involving substituted cyclopentadienes. nih.govnumberanalytics.com Methods like Density Functional Theory (DFT) are routinely used to investigate the electronic structure, bonding, and reactivity of cyclopentadienyl complexes. numberanalytics.com

A major challenge in catalyst design is rationally predicting how subtle changes in a Cp ligand's structure will affect the outcome of a reaction. nih.gov Computational studies help to deconstruct these complex relationships. For example, multivariate linear regression algorithms can be applied to correlate catalyst-based descriptors (such as calculated cone angles and Sterimol parameters for Cp ligands) with experimental outcomes like reaction rate and selectivity. This approach helps to build quantitative predictive models for catalyst performance. nih.gov

Computational analysis is also crucial for elucidating reaction mechanisms. Studies can model transition states to understand the origins of stereoselectivity, such as the role of partial η⁵-η³ ligand slippage in the selectivity-determining step of certain reactions. nih.gov As computational power increases and theoretical models become more sophisticated, these methods will play an even greater role in the in silico design of novel substituted cyclopentadienyl ligands and catalysts for specific applications, thereby accelerating the pace of discovery. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the most effective stereoselective synthesis routes for 1-methyl-3-propylcyclopenta-1,3-diene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Stereoselective synthesis of cyclopentadiene derivatives often employs coupling methods or olefination strategies. For example, diazo compounds reacting under metal-free conditions can yield dienes with high regioselectivity . Optimization of temperature, solvent polarity, and catalyst loading (if applicable) is critical. Characterization via GC-MS and NMR can validate purity and structural fidelity. Comparative analysis of routes (e.g., coupling vs. olefination) should include yield, scalability, and byproduct profiles .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and substituent effects of 1-methyl-3-propylcyclopenta-1,3-diene?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The propyl group’s deshielding effects (~δ 0.5–1.5 ppm for methyl) and diene proton coupling (J ≈ 10 Hz) confirm substitution patterns .

- IR : C=C stretching (~1600–1650 cm⁻¹) and alkyl C-H vibrations (~2850–2960 cm⁻¹) validate the diene core and substituents.

- MS : Parent ion (m/z 124 for C₈H₁₂) and fragmentation patterns (e.g., loss of propyl or methyl groups) support molecular identity .

Q. What are the key reactivity trends of 1-methyl-3-propylcyclopenta-1,3-diene in electrophilic addition or cycloaddition reactions?

- Methodological Answer : The electron-rich diene system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride). Regioselectivity can be predicted using frontier molecular orbital (FMO) theory: the HOMO of the diene interacts with the LUMO of the dienophile. Experimental validation via kinetic studies (e.g., monitoring reaction progress via HPLC) and computational modeling (DFT) can resolve competing pathways .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and propyl substituents influence the diene’s coordination behavior in organometallic catalysis?

- Methodological Answer : Substituents alter the ligand’s donor strength and steric bulk. For example, tungsten or vanadium complexes with cyclopentadienyl ligands show enhanced catalytic activity in hydrogenation or polymerization due to tunable electron density . X-ray crystallography and cyclic voltammetry can quantify ligand effects. Compare turnover frequencies (TOF) of catalysts with varying substituents to isolate electronic vs. steric contributions .

Q. What computational strategies (e.g., DFT, MD) are optimal for modeling the reaction pathways and thermodynamics of 1-methyl-3-propylcyclopenta-1,3-diene in complex transformations?

- Methodological Answer :

- DFT : Use B3LYP/6-31G* to calculate transition states (TS) and activation barriers for reactions like Diels-Alder. Analyze asynchronous TS geometries (e.g., bond-length alternation) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, polar solvents stabilize charge-separated intermediates in electrophilic additions.

- Software : Gaussian or ORCA for energy profiles; VMD for visualization .

Q. How can contradictions in literature data (e.g., conflicting reaction yields or mechanistic proposals) be resolved through systematic experimental design?

- Methodological Answer :

- Controlled Replication : Reproduce studies under identical conditions (solvent, temperature, catalyst batch).

- Sensitivity Analysis : Vary one parameter (e.g., pH, moisture content) to identify critical factors.

- Advanced Characterization : Use in-situ FTIR or Raman spectroscopy to detect transient intermediates.

- Example: Discrepancies in oxidation yields may arise from trace metal impurities; ICP-MS can identify contaminants .

Q. What role does 1-methyl-3-propylcyclopenta-1,3-diene play in the synthesis of conductive polymers or nanomaterials, and how can its performance be benchmarked?

- Methodological Answer : The diene can act as a monomer in ring-opening metathesis polymerization (ROMP) to form polycyclopentadienes. Electrochemical impedance spectroscopy (EIS) measures conductivity, while AFM/SEM evaluates nanoscale morphology . Compare with analogs (e.g., 5-methoxymethyl derivatives) to assess substituent effects on charge transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.